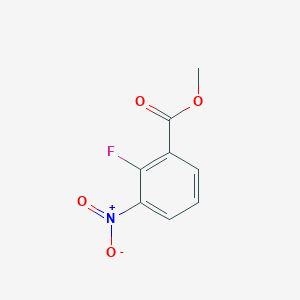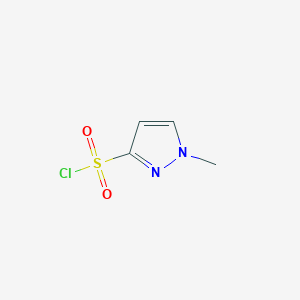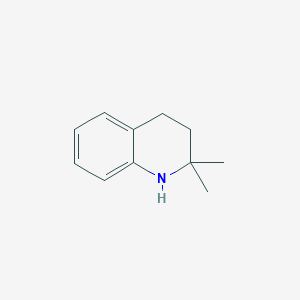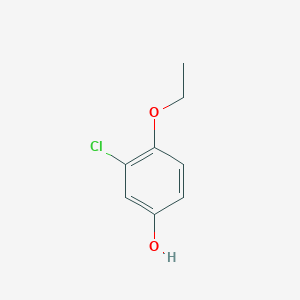
3-Chloro-4-ethoxy-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethoxy-phenol is a chemical compound used in scientific research. It has a molecular weight of 172.61 . It is in liquid form at room temperature .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, rafoxanide, involves three steps from readily available 4-chlorophenol with an overall yield of 74% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H9ClO2/c1-2-11-8-4-3-6 (10)5-7 (8)9/h3-5,10H,2H2,1H3 . Chemical Reactions Analysis
Phenols like this compound can undergo various chemical reactions such as nucleophilic aromatic substitution . They can also react with acetone/ketones to form compounds like Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 172.61 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
Synthesis and Characterization
The compound 3-Chloro-4-ethoxy-phenol has been utilized in the synthesis of various chemical structures. For instance, novel Co(II) and Fe(II) phthalocyanines substituted with 4-[2-(2,3-dichlorophenoxy)ethoxy] were synthesized and characterized using spectroscopic methods. These compounds demonstrated significant catalytic activity in the aerobic oxidation of phenolic compounds, leading to high conversion and yield of less harmful products (Saka, Uzun, & Caglar, 2016).
Catalytic Activity in Oxidation
The synthesized Co(II) and Fe(II) phthalocyanines were used to catalyze the oxidation of phenolic compounds, showcasing their potential in transforming phenolic compounds into less harmful products. This catalytic process was optimized by adjusting reaction temperature, time, and oxidants (Saka, Uzun, & Caglar, 2016).
Antioxidant and Biological Activities
Antioxidant Activity
Phenolic acids, like those derived from this compound, have been recognized for their antioxidant activities. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups in phenolic acids contribute to their antioxidant properties. This activity is linked to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron donation ability of functional groups (Chen et al., 2020).
Biological Activities
Chlorogenic Acid (CGA), related to this compound, exhibits various biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive properties. CGA can modulate lipid and glucose metabolism, offering potential treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Electrochemical Applications
Electro-oxidation
The electrochemical behavior of chlorinated phenols, related to this compound, has been explored. Electro-oxidation on specific composite electrodes has been investigated, demonstrating potential applications in the analysis of mixtures of chlorinated phenols (Pigani et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as their stability, solubility, and the presence of functional groups that can interact with biological membranes .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their structure and the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethoxy-phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
3-Chloro-4-ethoxy-phenol is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Direcciones Futuras
3-Chloro-4-ethoxy-phenol has diverse applications, including its role as a precursor for the synthesis of pharmaceuticals and agrochemicals. It has high potential as a building block for the synthesis of bioactive natural products and conducting polymers . Its unique properties make it a valuable tool in various research fields.
Propiedades
IUPAC Name |
3-chloro-4-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUVINNJNRVRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)
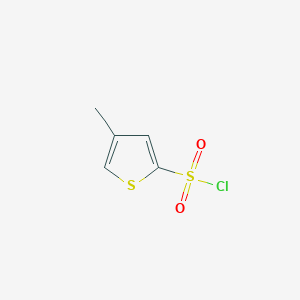
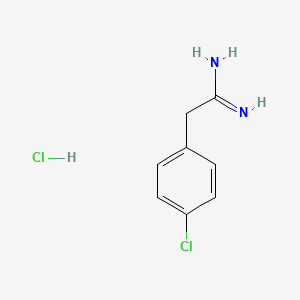

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)
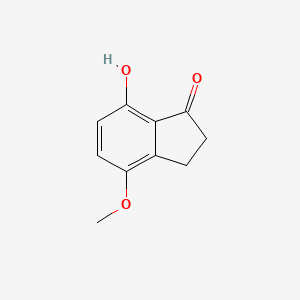
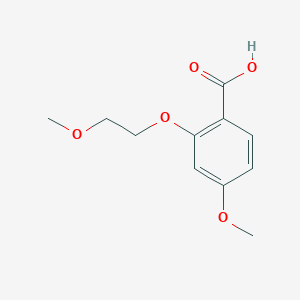

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
